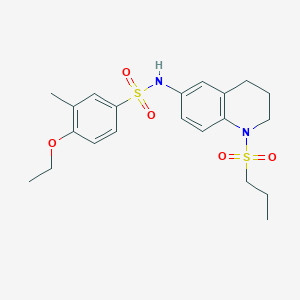
4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an ethoxy group, a methyl group, a propylsulfonyl group, and a tetrahydroquinolinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:
Starting Materials: The preparation often begins with readily available starting materials such as 4-ethoxy-3-methylbenzenesulfonamide and 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to promote the desired transformations.
Key Steps: The key steps might include sulfonylation, alkylation, and condensation reactions to assemble the molecular framework.
Industrial Production Methods: Scaling up the production for industrial purposes might involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, enhanced mixing techniques, and advanced purification methods such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions could target specific functional groups such as sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at different positions on the benzene ring or the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Various reagents such as halides, amines, or organometallic reagents might be employed under specific conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the parent compound.
Substitution Products: Depending on the substituent, diverse functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, this compound is utilized as a key intermediate in the synthesis of more complex molecules. Its versatile functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is investigated for its potential as a bioactive molecule. Studies may explore its interactions with various biological targets such as enzymes or receptors.
Medicine: Medical research focuses on its potential therapeutic applications. It may be studied for its efficacy in treating specific diseases or conditions, with research exploring its pharmacokinetics and pharmacodynamics.
Industry: In industry, the compound may be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to a desired therapeutic effect. Detailed studies elucidate the binding affinity, specificity, and downstream effects of the compound on cellular processes.
Comparación Con Compuestos Similares
Sulfonamide Derivatives: Other molecules containing the sulfonamide functional group, such as sulfanilamide and sulfamethoxazole.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.
Propiedades
IUPAC Name |
4-ethoxy-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(8-10-20(17)23)22-30(26,27)19-9-11-21(28-5-2)16(3)14-19/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDBRGDXBJLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide](/img/structure/B2908111.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2908113.png)
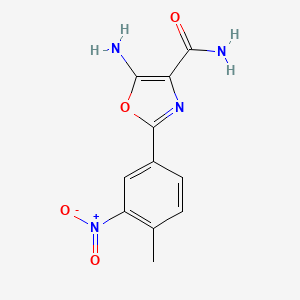
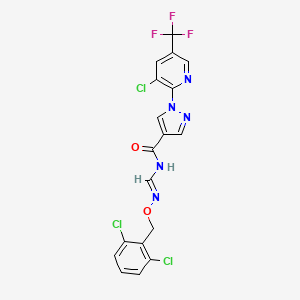
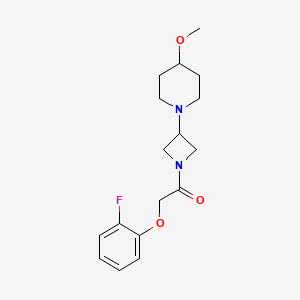

![N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
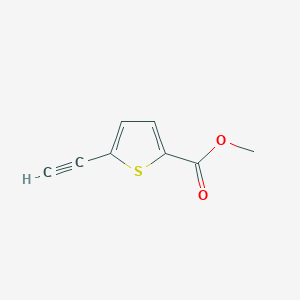
![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)
![ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2908125.png)
![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2908130.png)
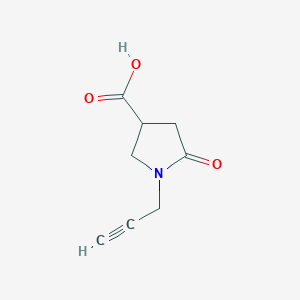
![2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2908132.png)
